molecular formula C15H13FN4O2S2 B12164896 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12164896
M. Wt: 364.4 g/mol
InChI Key: UAJIURUECPXOEO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiadiazole, and thiazole moieties

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiadiazole and thiazole rings, followed by their coupling with the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods would likely involve scalable processes that ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-thiadiazole-thiazole derivatives Compared to these, 2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

Molecular Formula

C15H13FN4O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H13FN4O2S2/c1-8-12(13(21)18-15-20-19-11(23-15)7-22-2)24-14(17-8)9-3-5-10(16)6-4-9/h3-6H,7H2,1-2H3,(H,18,20,21)

InChI Key

UAJIURUECPXOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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